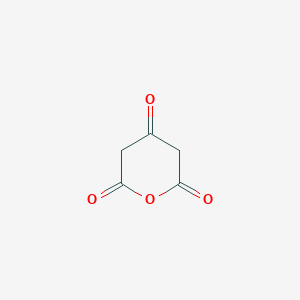

2H-Pyran-2,4,6(3H,5H)-trione

Description

Overview of 2H-Pyran-2,4,6(3H,5H)-trione as a Chemical Scaffold

This compound is a six-membered heterocyclic compound containing an oxygen atom and three carbonyl groups. This arrangement of functional groups imparts a high degree of reactivity and versatility to the molecule, making it an attractive starting material for chemical synthesis. The presence of both electrophilic and nucleophilic sites within its structure allows it to participate in a variety of chemical transformations. It is recognized as a crucial reagent in organic synthesis and a fundamental component for creating other organic compounds. lookchem.com Its utility extends to being a crosslinking agent in the production of polymers and resins. lookchem.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄O₄ |

| Molecular Weight | 128.08 g/mol |

| CAS Number | 10521-08-1 |

| Appearance | White crystalline powder |

| Melting Point | 138-140 °C (decomposes) |

| Synonyms | Acetonedicarboxylic anhydride (B1165640), β-Ketoglutaric anhydride, Oxane-2,4,6-trione |

Data sourced from LookChem lookchem.com

Historical Context of Pyran-2,4,6-trione Research

The exploration of pyran chemistry dates back to the 20th century. nih.gov The parent pyran ring was first isolated and characterized in 1962. nih.govwikipedia.org Research into pyran derivatives, including pyran-2,4,6-triones, has since expanded significantly. Early work focused on understanding the fundamental reactivity of this class of compounds. For instance, studies in the late 1970s investigated the acylation of pyran-2,4,6-trione, revealing that the reaction of acetone-1,3-dicarboxylic acid with acetic anhydride yields an O-acetyl derivative, which can then be converted to a C-acetyl derivative. rsc.org This foundational research laid the groundwork for its subsequent use as a versatile building block in more complex syntheses.

Significance of Pyran-2,4,6-trione in Synthetic Chemistry

The significance of this compound in synthetic chemistry stems from its ability to act as a precursor to a diverse range of heterocyclic compounds and complex natural products.

The pyran-2,4,6-trione core is a valuable starting point for constructing more elaborate molecular frameworks. mdpi.comresearchgate.netresearchgate.net Its reactivity allows for the introduction of various substituents and the formation of new rings. For example, it has been utilized in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to create complex products. mdpi.comresearchgate.net These reactions are highly valued in modern chemistry for their atom economy and reduced waste. The reaction of pyran-2,4,6-trione with benzoyl chloride results in an O-benzoyl derivative, while its reaction with ethoxycarbonylacetyl chloride leads to a bis-C-acyl derivative, showcasing its adaptable reactivity. rsc.org

The use of this compound as a building block has led to the synthesis of a wide variety of molecular structures. It is a precursor in the synthesis of various natural and synthetic products and serves as a platform for producing commercially valuable chemical intermediates. researchgate.net Its derivatives are integral to many biologically important molecules, including pyranoflavonoids. wikipedia.org The fusion of the pyran ring with other heterocyclic systems, such as pyrimidine (B1678525), has resulted in the creation of pyranopyrimidines, a class of compounds with recognized pharmacological properties. chemmethod.com This demonstrates the crucial role of the pyran-2,4,6-trione scaffold in the development of novel chemical entities with potential applications in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

oxane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBPFPUTIKOOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498304 | |

| Record name | Oxane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10521-08-1 | |

| Record name | 2H-Pyran-2,4,6(3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,4,6(3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2h Pyran 2,4,6 3h,5h Trione and Its Derivatives

Classical and Contemporary Synthesis Approaches

Modern synthetic chemistry offers a diverse toolkit for the construction of the 2H-pyran ring system. These methods often focus on efficiency, atom economy, and the ability to generate molecular complexity in a controlled manner.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. This approach is particularly effective for synthesizing complex heterocyclic systems like pyran derivatives. nih.gov

A prominent strategy for synthesizing pyran rings involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. nih.gov The Knoevenagel condensation is a cornerstone for accessing 1-oxatrienes, typically involving the reaction between an enal and a 1,3-dicarbonyl compound. nih.gov This is often followed by an intramolecular oxa-Michael addition, which triggers the cyclization to form the 2H-pyran ring.

This tandem approach can be considered a formal [3+3] cycloaddition and is widely used. nih.gov For example, organocatalytic [4+2] cascade annulations of salicylaldehydes with 1,3-bisarylsulfonylpropenes proceed via a Knoevenagel condensation/oxa-Michael reaction cascade to yield 2H-chromenes. mdpi.com This highlights the versatility of combining these classical reactions into a single, efficient protocol. The mechanism often involves the initial formation of an arylidene intermediate through Knoevenagel condensation, which then undergoes a Michael addition with a nucleophile, followed by pyran ring cyclization. nih.gov

Table 1: Examples of Tandem Knoevenagel-Michael Reactions for Pyran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aryl aldehydes | Malononitrile | Barbituric acid | Mefenamic acid / Reflux | Pyranopyrimidines | nih.gov |

| Aryl aldehydes | Malononitrile or Methyl cyanoacetate | Barbituric acid | Nano ZnO@PEG / 25 °C | Bicyclic pyranopyrimidines | nih.gov |

| Salicylaldehyde derivatives | 1,3-Bisarylsulfonylpropenes | - | Piperidine & p-TsOH / Toluene, 60 °C | 3-sulfonyl-2-sulfonylmethyl-2H-chromenes | mdpi.com |

Arylglyoxal monohydrates serve as valuable building blocks in multicomponent reactions for the synthesis of various oxygen-containing heterocycles. nih.gov Their unique structure, featuring two adjacent carbonyl groups, allows for diverse cyclization patterns depending on the other substrates and reaction conditions. nih.gov

A straightforward and catalyst-free method involves the three-component reaction of arylglyoxal monohydrate, malononitrile, and various cyclic 1,3-dicarbonyls under microwave irradiation. rsc.org This approach provides easy access to functionalized pyrans fused with systems like quinolones, coumarins, and naphthoquinones, often without the need for column chromatography. rsc.org The reaction mechanism typically begins with a Knoevenagel condensation, followed by a subsequent intramolecular cyclization. rsc.org

Table 2: Synthesis of Fused Pyrans using Arylglyoxal Hydrates

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |

| Arylglyoxal monohydrate | Malononitrile | Cyclic 1,3-dicarbonyls (e.g., 4-hydroxyquinolin-2(1H)-one) | Microwave irradiation, catalyst-free | Fused functionalized pyrans | rsc.org |

| Arylglyoxal monohydrate | 4-hydroxy-1-methyl-2-quinilinone | 4-amino-3-methyl-5-styrylisoxazoles | p-TSA (5 mol%) / Water, reflux | Isoxazolyl amino furo[3,2-c]quinolinone scaffolds | nih.gov |

| Aryl glyoxal | Malononitrile | 4-hydroxycoumarin | SBA-15 nanocatalyst / Ethanol-water | Dihydropyrano[c]chromenes | nih.gov |

The condensation of aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one represents a specific and efficient multicomponent strategy. This one-pot tandem Knoevenagel-Michael reaction proceeds in alcohols at ambient temperature to selectively produce novel substituted unsymmetrical spiro-[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives. researchgate.net

This method is notable for its use of readily available reactants, mild conditions, and excellent yields without the need for chromatographic purification. researchgate.net The reaction showcases the power of MCRs to construct complex molecular architectures with multiple heterocyclic rings in a single step. Electrocatalytic variations of this multicomponent assembly have also been developed, further expanding the synthetic utility of this transformation. researchgate.net

Cyclization reactions are fundamental to the formation of the 2H-pyran ring. These methods often involve the formation of an acyclic precursor that is then induced to cyclize, forming the heterocyclic core.

One of the most common strategies is the Knoevenagel condensation followed by a 6π-electrocyclization. nih.gov This tandem process generates a 1-oxatriene intermediate which then undergoes a thermally or photochemically induced electrocyclic ring closure to give the 2H-pyran. nih.gov

Other notable cyclization strategies include:

Rearrangement of Propargyl Vinyl Ethers: A one-pot procedure involving a silver(I)-catalyzed propargyl Claisen rearrangement followed by a DBU-catalyzed isomerization and a 6π-oxa-electrocyclization can produce stable, substituted 2H-pyrans. nih.govorganic-chemistry.org

Phosphine-Catalyzed [3+3] Annulation: The reaction of allenoates and 1,3-dicarbonyl compounds, catalyzed by a phosphine, provides a direct route to stable 2H-pyrans. nih.govorganic-chemistry.org

Palladium-Catalyzed Lactonization: A two-step synthesis involving Pd-catalyzed coupling of alkynylzinc and haloacrylic acid, followed by ZnBr₂-catalyzed lactonization of the resulting (Z)-5-alkyl-2-en-4-ynoic acids, yields 6-alkyl-2H-pyran-2-ones with high selectivity. nih.gov

Iodolactonization: The cyclization of (Z)-pent-2-en-4-ynoate with CuBr₂ can be used to synthesize 5-bromo-2-pyrones, overcoming selectivity issues found in other methods. nih.gov

Palladium catalysis has emerged as a powerful tool for the synthesis of pyran rings, offering high efficiency and selectivity. These methods often involve C-H activation or cross-coupling reactions.

An efficient method for constructing a fused pyran ring involves an intramolecular Heck reaction followed by β-H elimination from an O-allylated ether. espublisher.com Similarly, a tetracyclic pyran ring can be synthesized via an intramolecular Heck reaction followed by C–H bond activation. espublisher.com These palladium-catalyzed reactions provide pathways to complex fused pyran systems.

Furthermore, palladium(O)-catalyzed cross-coupling reactions are employed to create substituted 2H-pyran-2-ones. For instance, the reaction of 4-methoxy-6-methyl-3-chlorozinco-2-pyrone with aryl or vinyl halides, and the reaction of 4-bromo-2-pyrone with organozinc compounds, yield 3- and 4-substituted 2H-pyran-2-ones, respectively. researchgate.net Cationic palladium(II) catalysis has also been developed for synthesizing substituted pyridines from α,β-unsaturated oxime ethers through C–H activation and aza-6π-electrocyclization, a strategy that demonstrates the potential for analogous pyran syntheses. nih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyran derivatives, offering mild reaction conditions and high stereoselectivity. While specific organocatalytic routes to the parent 2H-Pyran-2,4,6(3H,5H)-trione are not extensively detailed in recent literature, general strategies for constructing substituted 2H-pyran and 4H-pyran rings are well-established and provide insight into potential synthetic pathways.

These methods often involve annulation or cyclization reactions where small organic molecules act as catalysts. For instance, N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the [2+4] cyclization of alkynyl esters with α,β-unsaturated ketones to yield highly substituted 4H-pyran derivatives. organic-chemistry.org Another prominent approach is the phosphine-catalyzed [3+3] annulation of various substrates, which has been employed to synthesize stable 2,4,5,6-tetrasubstituted 2H-pyrans. nih.gov The stability of the resulting 2H-pyran ring in these syntheses is often dependent on the presence of specific stabilizing functional groups, such as an ester at the C5 position. nih.gov

These strategies highlight the potential for organocatalysis in constructing the pyran core, which could theoretically be adapted for precursors of this compound.

Table 1: Examples of Organocatalytic Strategies for Pyran Synthesis

| Catalyst Type | Reaction Type | Substrates | Product Type | Ref |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | β-keto esters and enynals | Pentasubstituted 4H-pyrans | organic-chemistry.org |

| Phosphine | [3+3] Annulation | 1,3-dicarbonyl compounds and allenoates | Tetrasubstituted 2H-pyrans | nih.gov |

Electrocatalytic Synthesis

Electrocatalytic synthesis represents a modern and green approach to chemical transformations, utilizing electricity to drive reactions and often avoiding the need for harsh chemical reagents. primescholars.comresearchgate.net While direct electrosynthesis of this compound is not specifically documented, a closely related and conceptually analogous transformation—the electrochemical dehydration of dicarboxylic acids to their cyclic anhydrides—has been successfully developed. researchgate.netnih.gov this compound is the cyclic anhydride (B1165640) of 3-oxoglutaric acid, making this electrochemical method a highly relevant and promising synthetic route. This non-decarboxylative electrolysis converts carboxylic acids into their corresponding anhydrides in a redox-neutral process that preserves all carbon atoms. nih.govresearchgate.net

A significant advantage of this electrochemical approach is its operational simplicity, often employing a straightforward undivided electrochemical cell. nih.govresearchgate.net This setup avoids the need for membranes or separators that can increase cell resistance and complexity in divided cells. acs.org

The electrolysis is typically performed under galvanostatic (constant current) conditions. acs.org Common materials for the electrodes are inexpensive and robust, such as graphite for the anode and stainless steel for the cathode. chemistryviews.org The reaction is generally conducted at room temperature in a polar aprotic solvent like acetonitrile, with a supporting electrolyte to ensure conductivity. nih.govresearchgate.net

Table 2: Typical Conditions for Electrosynthesis of Cyclic Anhydrides in an Undivided Cell

| Parameter | Condition | Ref |

|---|---|---|

| Cell Type | Undivided Beaker-Type Cell | nih.govresearchgate.net |

| Anode | Graphite | chemistryviews.org |

| Cathode | Stainless Steel | chemistryviews.org |

| Solvent | Acetonitrile (MeCN) | nih.gov |

| Electrolyte | Potassium Thiocyanate (KSCN) or Tetra-n-butylammonium Thiocyanate (NBu₄SCN) | nih.govacs.org |

| Current Density | 50 mA cm⁻² | nih.gov |

Indirect electrosynthesis often employs mediators to facilitate electron transfer between the electrode and the substrate at a lower overpotential. nih.govresearchgate.net Halogen ions are versatile and cost-efficient mediators. nih.gov In this process, the halide is oxidized at the anode to generate a reactive halogen species, which then reacts with the substrate in the bulk solution. researchgate.net

In the specific context of electrochemical anhydride synthesis, thiocyanate salts, including alkali metal salts like potassium thiocyanate (KSCN), have been identified as crucial supporting electrolytes that also appear to mediate the reaction. nih.govacs.org While not a halide, the thiocyanate anion (SCN⁻) is electrochemically oxidized at the anode. acs.org Isotope labeling studies in the electrochemical synthesis of cyclic anhydrides from dicarboxylic acids suggest that the oxidized thiocyanate species is involved in the dehydration mechanism. nih.gov This indicates that the supporting electrolyte plays a dual role, enabling conductivity and acting as a reagent or mediator in the transformation. acs.org

Electrosynthesis aligns with numerous principles of green chemistry, offering a more sustainable alternative to conventional synthetic methods. researchgate.netnih.gov

Key environmental benefits include:

Waste Prevention : Electricity serves as a traceless reagent, replacing stoichiometric chemical oxidants or reductants and thereby reducing the generation of hazardous waste. primescholars.comnih.gov In the case of anhydride synthesis, it circumvents the need for harsh and wasteful chemical dehydrating agents. chemistryviews.org

Use of Renewable Resources : Electrosynthesis can be directly powered by renewable energy sources such as solar or wind, further minimizing the carbon footprint of chemical manufacturing. primescholars.comnih.gov

Improved Safety : The in situ generation of reactive species and the avoidance of hazardous reagents can lead to safer laboratory and industrial processes. researchgate.net

This electrochemical approach provides a pathway to valuable anhydrides from readily available carboxylic acids under mild and environmentally benign conditions. nih.gov

Synthesis from Dehydroacetic Acid (DHA) and its Derivatives

Dehydroacetic acid (DHA), 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, is a versatile and widely used precursor in the synthesis of a variety of heterocyclic compounds. imist.maresearchgate.net Its pyran-2-one core is highly reactive due to the presence of multiple electrophilic sites, making it a valuable building block. researchgate.net While DHA does not directly convert to this compound, its reactions, particularly with nucleophiles, are fundamental to understanding the chemistry of pyran-2-one systems.

The reaction of dehydroacetic acid with nucleophilic reagents often leads to fascinating molecular rearrangements rather than simple substitution. researchgate.net The pyran ring is susceptible to nucleophilic attack at several positions (C2, C4, C6, and the acetyl group), which can induce a ring-opening of the pyran nucleus. researchgate.net The resulting open-chain intermediate can then undergo an intramolecular cyclization to form new, often more stable, heterocyclic systems. imist.ma

This reactivity pattern has been exploited to synthesize a wide array of heterocycles from DHA:

Reaction with Hydrazines : The condensation of DHA with monosubstituted hydrazines can lead to the formation of pyrazolyl diketones via amination of the acetyl group followed by intramolecular cyclization and ring-opening of the pyran moiety. imist.ma

Reaction with o-Phenylenediamine : The reaction between DHA and o-phenylenediamine can result in a complex cascade involving condensation, intramolecular cyclization, and cleavage to yield benzimidazole derivatives. researchgate.net

Reaction with Imines : Nucleophilic addition of imines to bromo-dehydroacetic acid, followed by the addition of ammonia and subsequent intramolecular condensation, can produce substituted 3-imidazolyl-pyrones. imist.ma

These transformations demonstrate that the pyran-2-one scaffold of DHA is not inert but serves as a reactive template that can be rearranged into diverse molecular architectures upon treatment with suitable nucleophiles.

Table 3: Products from Reactions of Dehydroacetic Acid (DHA) with Nucleophiles

| Nucleophile | Key Reaction Steps | Resulting Heterocyclic System | Ref |

|---|---|---|---|

| Substituted Hydrazines | Amination, intramolecular cyclization, ring-opening | Pyrazolyl diketones | imist.ma |

| o-Phenylenediamine | Condensation, intramolecular cyclization, cleavage | Benzimidazoles | researchgate.net |

| Imines / Ammonia | Nucleophilic addition, intramolecular condensation | 3-Imidazolyl-pyrones | imist.ma |

Reactions with Electrophilic Reagents

The 2H-pyran-2-one ring system, while containing electron-withdrawing carbonyl groups, exhibits aromatic character that allows for electrophilic substitution reactions. These reactions typically occur at the electron-rich C-3 and C-5 positions. clockss.org

Halogenation: The bromination of dehydroacetic acid (DHA), a closely related derivative of this compound, has been studied. The reaction of DHA with bromine can lead to the formation of 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one. This reaction highlights the susceptibility of the C-3 position to electrophilic attack.

Acylation: The acylation of this compound itself has been reported. For instance, reaction with acyl chlorides can lead to the introduction of acyl groups at the C-3 and C-5 positions, further functionalizing the pyran core.

While nitration and sulfonation are common electrophilic aromatic substitution reactions, specific examples detailing these reactions on this compound or its common derivative, dehydroacetic acid, are not extensively documented in the reviewed literature. However, based on the general reactivity pattern of 2H-pyran-2-ones, it is anticipated that such reactions would also yield substitution at the C-3 and C-5 positions. clockss.org

Formation of Heterocyclic Compounds from DHA

Dehydroacetic acid (DHA) is a versatile and widely used starting material for the synthesis of a diverse array of heterocyclic compounds. The multiple reactive sites within the DHA molecule, including the acetyl group and the pyran ring, allow for various cyclization and condensation reactions.

Synthesis of Pyrazoles: DHA can be readily converted into pyrazole derivatives. For example, reaction with hydrazine hydrate can lead to the formation of pyrazolyl-pyranones. The initial step involves the condensation of hydrazine with the acetyl group of DHA, followed by an intramolecular cyclization.

Synthesis of Pyrimidines: The reaction of DHA with urea or thiourea derivatives can yield pyrimidine-fused pyrans. These reactions typically proceed through an initial condensation followed by a cyclization reaction, leading to the formation of a new heterocyclic ring.

Synthesis of Thiazoles: Thiazole moieties can also be introduced by reacting α-haloacetyl derivatives of DHA with thioamides or thiourea. This approach provides a convenient route to 3-(thiazolyl)-2H-pyran-2-ones.

The following table summarizes some of the heterocyclic systems synthesized from dehydroacetic acid:

| Starting Material | Reagent | Resulting Heterocycle |

| Dehydroacetic Acid (DHA) | Hydrazine hydrate | Pyrazole |

| Dehydroacetic Acid (DHA) | Urea/Thiourea | Pyrimidine (B1678525) |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Thiazole |

Functionalization and Derivatization Strategies

The functionalization and derivatization of the this compound core are essential for tuning its chemical and physical properties. These strategies involve the introduction of new substituent groups, modification of the existing pyran fragment, and the formation of complex spiro-compounds.

Introduction of Substituent Groups

The introduction of various substituent groups onto the this compound scaffold can be achieved through several synthetic methodologies. These modifications can significantly alter the molecule's reactivity and potential applications.

Halogenation: As previously mentioned, direct bromination of dehydroacetic acid allows for the introduction of a bromine atom at the C-3 position. This halogenated derivative can then serve as a versatile intermediate for further functionalization through cross-coupling reactions.

Acylation: The pyran-2,4,6-trione ring can be acylated at the C-3 and C-5 positions. This allows for the introduction of various keto-groups, which can be further modified.

O-Functionalization: The hydroxyl group of 4-hydroxy-6-alkyl-2-pyrones, such as dehydroacetic acid, can be functionalized through reactions like O-alkylation and O-arylation. beilstein-journals.org For example, Mitsunobu reactions and oxa-Michael additions have been employed to introduce a variety of substituents on the oxygen atom, leading to the formation of pyronyl ethers. beilstein-journals.org

The table below provides examples of substituent introductions and the corresponding reaction types:

| Substituent to be Introduced | Reaction Type | Position of Substitution |

| Bromo | Electrophilic Halogenation | C-3 |

| Acyl | Electrophilic Acylation | C-3, C-5 |

| Alkyl/Aryl (on Oxygen) | O-Alkylation/O-Arylation | C-4 (hydroxyl group) |

Modification of the this compound Fragment

The inherent reactivity of the 2H-pyran-2-one ring system makes it susceptible to various transformations, particularly with nucleophilic reagents. These reactions often lead to a modification of the pyran-trione fragment itself, including ring-opening and rearrangement reactions, which can be harnessed to synthesize new carbocyclic and heterocyclic structures. clockss.org

The pyran-2-one ring possesses three electrophilic centers at positions C-2, C-4, and C-6, making it vulnerable to nucleophilic attack. clockss.org Such reactions can lead to the opening of the pyran ring, and subsequent rearrangements can result in the formation of entirely new ring systems. For instance, reactions with nitrogen and carbon nucleophiles can convert the 2H-pyran-2-one ring into a variety of other heterocycles. clockss.org

Spiro-Compound Formation

The synthesis of spiro-compounds involving the this compound framework represents an advanced derivatization strategy, leading to complex three-dimensional structures. These reactions often involve the creation of a new ring system that shares a single atom with the pyran-trione core.

One notable example is the synthesis of spiro-oxindolopyrrolidines from chalcone derivatives of dehydroacetic acid. This multicomponent reaction involves a 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from isatin and an amino acid) to the exocyclic double bond of the DHA-based chalcone. This strategy allows for the construction of highly substituted spiroheterocycles containing both oxindole (B195798) and pyrrolidine moieties fused to the pyranone structure.

Iii. Reaction Mechanisms and Mechanistic Investigations of 2h Pyran 2,4,6 3h,5h Trione

Proposed Reaction Pathways

The reaction mechanisms involving 2H-Pyran-2,4,6(3H,5H)-trione are dictated by its structural features, particularly the active methylene (B1212753) groups situated between two carbonyl groups. These features facilitate reactions such as Knoevenagel-type condensations and Michael additions, which are fundamental in carbon-carbon bond formation.

The Knoevenagel condensation is a classic method for C-C bond formation that typically involves the reaction of an active methylene compound with an aldehyde or ketone. While this compound possesses active methylene groups, the Knoevenagel condensation is more commonly associated with the synthesis of pyran rings rather than a reaction of the pre-formed trione itself. The Knoevenagel/electrocyclization protocol, for instance, is a widely used strategy for constructing the 2H-pyran core from 1,3-dicarbonyl compounds and enals. nih.govorgsyn.org In this sequence, the initial Knoevenagel adduct undergoes a subsequent 6π-electrocyclization to form the pyran ring. nih.gov

The Michael addition is the nucleophilic addition of a carbanion or another nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgresearchgate.net This 1,4-conjugate addition is a versatile method for forming C-C bonds. researchgate.netmasterorganicchemistry.com The reaction mechanism proceeds in three main steps:

Enolate Formation: A base removes an acidic α-proton from the Michael donor to form a resonance-stabilized carbanion (enolate). masterorganicchemistry.comchemicalbook.com

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new C-C bond and a new enolate intermediate. wikipedia.orgchemicalbook.com

Protonation: The resulting enolate intermediate is protonated by the solvent or a weak acid to yield the final product. masterorganicchemistry.comnih.gov

In the context of this compound, its enolate, formed by deprotonation at C-3 or C-5, can act as a Michael donor, attacking various Michael acceptors. Conversely, unsaturated derivatives of the pyranone ring can serve as Michael acceptors.

Chemical reactions proceed from reactants to products through high-energy states known as transition states and may involve the formation of more stable, yet transient, species called intermediates. sigmaaldrich.com

Transition States: These are momentary, high-energy configurations at the peak of a reaction energy diagram where bonds are in the process of breaking and forming. chemicalbook.comchemeo.com They are inherently unstable and cannot be isolated. chemeo.com

Intermediates: These are species that exist in a local energy minimum between two transition states in a multi-step reaction. chemeo.com Intermediates are relatively more stable than transition states and can sometimes be detected or even isolated under specific conditions. sigmaaldrich.comchemicalbook.com

In reactions involving this compound, two key intermediates are frequently proposed:

Enolate Intermediate: Deprotonation of the acidic C-3 or C-5 protons by a base generates a resonance-stabilized enolate. This nucleophilic intermediate is crucial for C-alkylation and C-acylation reactions. masterorganicchemistry.com

Tetrahedral Intermediate: Nucleophilic attack on one of the electrophilic carbonyl carbons (C-2, C-4, or C-6) leads to the formation of a tetrahedral alkoxide intermediate. This is a common feature in nucleophilic acyl substitution reactions.

The acidity of the protons on the α-carbons adjacent to a carbonyl group is a critical factor in many organic reactions. The pKa value quantifies this acidity and directly influences the ease of enolate formation. For this compound, the methylene protons at the C-3 and C-5 positions are flanked by two carbonyl groups, significantly increasing their acidity. This structural arrangement is characteristic of active methylene compounds.

The lower the pKa of these protons, the weaker the base required to generate the corresponding enolate carbanion. masterorganicchemistry.com This facile enolate formation is fundamental to the reactivity at the C-3 and C-5 positions, enabling the pyranone ring to act as a potent nucleophile in reactions like C-acylation and Michael additions. The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms. masterorganicchemistry.com

Nucleophilic and Electrophilic Reactivity of the Pyranone Ring

The this compound ring exhibits both nucleophilic and electrophilic characteristics, a property known as dual reactivity. This allows the molecule to participate in a wide range of chemical transformations.

| Ring Position(s) | Chemical Character | Type of Reaction |

| C-2, C-4, C-6 | Electrophilic | Nucleophilic Acyl Attack/Substitution |

| C-3, C-5 (as enolate) | Nucleophilic | Electrophilic Attack (e.g., C-Acylation) |

Interactive Data Table: Reactivity of the this compound Ring

The carbonyl carbons at positions C-2, C-4, and C-6 are electron-deficient and thus serve as electrophilic sites, susceptible to attack by various nucleophiles. In contrast, after deprotonation, the C-3 and C-5 positions become strongly nucleophilic centers.

The acidic nature of the C-3 and C-5 protons allows for the formation of a nucleophilic enolate, which can then react with various electrophiles. This results in substitution at these positions. A prime example is the C-acylation of the pyranone ring.

Studies have shown that the acylation of this compound can lead to different products depending on the acylating agent. Reaction with ethoxycarbonylacetyl chloride results in a bis-C-acyl derivative, 3,5-bis(ethoxycarbonylacetyl)pyran-2,4,6-trione. rsc.org This reaction underscores the nucleophilicity of the C-3 and C-5 positions via an enolate intermediate. In contrast, reaction with benzoyl chloride yields the O-benzoyl derivative, 4-benzoyloxypran-2,6(3H)-dione, indicating that the enolate intermediate can react through its oxygen atom as well, highlighting its ambident nucleophilic nature. rsc.org

| Acylating Agent | Product | Site of Attack |

| Ethoxycarbonylacetyl chloride | 3,5-bis(ethoxycarbonylacetyl)pyran-2,4,6-trione | C-3 and C-5 |

| Benzoyl chloride | 4-benzoyloxypran-2,6(3H)-dione | O-atom at C-4 |

Interactive Data Table: Acylation Products of this compound. rsc.org

Nucleophilic Attack at C-2, C-4, and C-6 Positions

The structure of the pyran-2-one ring system, including this compound, contains three primary electrophilic centers: the carbon atoms at the C-2, C-4, and C-6 positions. clockss.org The presence of the carbonyl groups significantly reduces the electron density at these positions, making the molecule vulnerable to nucleophilic attack. clockss.org The C-2 and C-6 positions are part of the anhydride-like moiety, while the C-4 position is a ketone.

The reactivity of these sites can be compared to other electron-deficient heterocyclic systems like 2,4,6-trichloro-1,3,5-triazine, where sequential nucleophilic substitution is a well-established phenomenon. nih.govmdpi.com In such systems, the first substitution can influence the reactivity of the remaining sites. Similarly, for this compound, the attack of a nucleophile at one carbonyl carbon can alter the electronic properties of the entire ring, affecting subsequent reactions. The relative reactivity of the C-2, C-4, and C-6 positions depends on the nature of the nucleophile and the reaction conditions. For instance, hard nucleophiles may preferentially attack the harder carbonyl carbon centers. nih.gov In analogous heterocyclic systems like pyridines, nucleophilic attack is favored at the positions ortho and para (C-2 and C-4) to the heteroatom because the negative charge in the intermediate can be stabilized by the electronegative heteroatom. echemi.com In the pyrantrione ring, the oxygen heteroatom and the adjacent carbonyl groups contribute to the stabilization of anionic intermediates formed upon nucleophilic attack at C-2 and C-6.

Ring Opening and Rearrangement Processes

A common consequence of nucleophilic attack on the 2H-pyran-2-one ring system is the opening of the heterocyclic ring. clockss.org These reactions are typically not reversible, and the pyran ring is often difficult to regenerate. clockss.org Instead, the ring-opened intermediate undergoes further rearrangement and cyclization to form new, more stable heterocyclic or carbocyclic systems. clockss.orgimist.ma

The reaction of pyran-2-ones with various nitrogen-based nucleophiles like ammonia, amines, and hydrazines exemplifies this transformation. clockss.orgimist.ma For example, the reaction of a non-fused 2H-pyran-2-one with hydrazine hydrate leads to the opening of the lactone ring, forming a flexible intermediate that can undergo further reactions rather than re-cyclizing to the original pyran structure. clockss.org This process allows for the conversion of the pyran-2-one scaffold into a diverse array of other heterocycles, such as pyridones and pyrazoles. clockss.orgimist.ma The specific outcome of the rearrangement is dependent on the structure of the starting pyran derivative and the nucleophile used.

| Pyran Derivative | Nucleophile | Resulting Product Class | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones | Ammonia, Aniline, Hydrazine | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines | clockss.org |

| Dehydroacetic acid | Monosubstituted hydrazines | Pyrazolyl diketones (via ring opening) | imist.ma |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide | Thiazolyl pyran-2-ones | imist.ma |

Tautomerism Studies of this compound and Related Systems

Tautomerism, the interconversion of constitutional isomers through proton transfer, is a key characteristic of β-dicarbonyl and tricarbonyl systems, including this compound and its derivatives. libretexts.orglibretexts.org These studies are crucial for understanding the structure, stability, and reactivity of these compounds.

Keto-Enol Tautomerism

This compound, with its multiple carbonyl groups and adjacent alpha-hydrogens, can exist in equilibrium between several keto and enol tautomeric forms. libretexts.orglibretexts.orgrsc.org The keto form contains the three carbonyl groups, while the enol forms are generated by the migration of an alpha-hydrogen to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.com

The position of the keto-enol equilibrium is highly sensitive to several factors:

Solvent: The equilibrium is strongly dependent on the solvent. nih.gov Polar solvents can stabilize the more polar keto form, whereas non-polar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov

Conjugation and Hydrogen Bonding: The stability of the enol tautomer is significantly enhanced by factors such as conjugation of the double bond with other parts of the molecule and the formation of intramolecular hydrogen bonds. libretexts.orgmasterorganicchemistry.comyoutube.com In systems like 2,4-pentanedione, a strong intramolecular hydrogen bond in the enol form makes it the predominant tautomer at equilibrium. libretexts.org For acylpyran-triones, double tautomeric systems involving one of the carbonyl carbons of the anhydride (B1165640) moiety can exist. rsc.org

Catalysis: The interconversion between keto and enol forms can be catalyzed by both acids and bases. libretexts.orglibretexts.orgyoutube.com The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon. libretexts.orglibretexts.org The base-catalyzed mechanism proceeds through the formation of a resonance-stabilized enolate ion, which is then protonated to yield the enol. libretexts.org

Rotamer Detection and Structural Elucidation

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying the tautomeric and isomeric forms of pyrantriones. Deuterium isotope effects on ¹³C NMR chemical shifts have been effectively used to investigate the structures of acylpyran-diones and -triones. rsc.org This method relies on the principle that substituting a proton with deuterium can cause small but measurable changes in the ¹³C chemical shifts of nearby carbon atoms. The magnitude of these isotope effects, particularly the two-bond effect (²ΔC(OD)), is related to the bond orders of the bonds linking the hydrogen bond donor and acceptor atoms, providing insight into the strength of intramolecular hydrogen bonds. rsc.org

Through such studies, it is possible to distinguish between different tautomers and even identify minor isomeric forms. For instance, research on 3,5-diacetyltetrahydropyran-2,4,6-trione revealed a double tautomeric system. rsc.org Furthermore, the detection of isotopic perturbation of proton resonances upon deuteration can indicate the presence of specific isomers, such as a symmetrical isomer with two intramolecular hydrogen bonds to the same acceptor atom. rsc.org These detailed structural elucidations are critical for understanding the subtle conformational and isomeric preferences that govern the chemical behavior of these complex molecules.

| Factor | Effect on Equilibrium | Mechanism/Reason | Reference |

|---|---|---|---|

| Solvent Polarity | Polar solvents favor the keto form; non-polar solvents favor the enol form. | Polar solvents stabilize the dipole of the C=O bond. Enol form is stabilized by intramolecular H-bonding in non-polar media. | masterorganicchemistry.comnih.gov |

| Intramolecular H-Bonding | Stabilizes the enol form. | Formation of a stable six-membered pseudo-ring. | libretexts.orgmasterorganicchemistry.comyoutube.com |

| Conjugation | Stabilizes the enol form. | Extended π-system provides resonance stabilization. | libretexts.orgyoutube.com |

| Acid/Base Catalysis | Increases the rate of interconversion. | Provides a lower energy pathway for proton transfer via protonated intermediates or enolates. | libretexts.orglibretexts.org |

Iv. Advanced Characterization and Spectroscopic Analysis in 2h Pyran 2,4,6 3h,5h Trione Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 2H-Pyran-2,4,6(3H,5H)-trione and its derivatives, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups.

The trione structure is expected to show intense C=O stretching vibrations in the region of 1680–1750 cm⁻¹. The exact frequency can be influenced by ring strain and electronic effects from substituents. In various pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, characteristic absorption bands for the C=O groups are consistently observed between 1680 cm⁻¹ and 1712 cm⁻¹. asu-edu.ru For related pyrano[2,3-d]pyrimidine structures, carbonyl bands are also prominent. nih.gov Other important vibrations include C-O (ether) stretching bands, typically found in the 1000-1300 cm⁻¹ region, and C-H stretching bands just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Pyran-Trione Analogs and Derivatives

| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (in pyrimidine-triones) | Stretch | 3435–3550 | asu-edu.ru |

| C=O (in pyrimidine-triones) | Stretch | 1680–1712 | asu-edu.ru |

| C=O (in pyrano[2,3-d]pyrimidines) | Stretch | 1682–1730 | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, can offer significant structural details. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. springernature.comnih.govlongdom.org

In the mass spectrum of this compound or its derivatives, the molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern is dictated by the structure of the molecule, with cleavage often occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules. libretexts.org For the pyran-trione ring, characteristic fragmentation pathways could include the loss of neutral molecules like carbon monoxide (CO) or carbon dioxide (CO₂), and α-cleavage adjacent to the carbonyl groups. miamioh.edu

HRMS is particularly powerful in the study of novel compounds isolated from complex mixtures. For example, in an untargeted metabolomics study of a marine-sourced fungus, HRMS/MS (tandem mass spectrometry) was used to identify a series of new pyran-2-one derivatives based on their exact masses and fragmentation data. nih.gov The high mass accuracy allows for the confident assignment of molecular formulas, which is the first critical step in identifying unknown compounds. longdom.org

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrimidine-2,4,6(1H,3H,5H)-trione |

| 1,3-Acetonedicarboxylic acid anhydride (B1165640) |

| Barbituric acid |

| 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione |

| 1,3-Bis(2,4-dichlorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione |

| 2-Amino-4H-pyran-3-carbonitrile |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-chlorophenyl)-4H-pyran-3-carboxylate |

| Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate |

| Pyrano[2,3-d]pyrimidine |

| Pyrazolo sciforum.netnih.govpyran |

| 5,6-Dihydro-2H-pyran-2-one |

| Tetrahydro-2H-pyran-2-one |

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound, ensuring it aligns with its proposed molecular formula. This is achieved by combusting a sample and quantifying the resulting elemental oxides.

The theoretical elemental composition of the parent compound, this compound, with the molecular formula C₅H₄O₄, can be calculated as follows:

Carbon (C): 46.88%

Hydrogen (H): 3.15%

Oxygen (O): 49.97%

Interactive Data Table: Elemental Analysis of a this compound Derivative

Below are the theoretical and found elemental analysis values for the derivative 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Molecular Formula: C₂₂H₁₈N₂O₈).

| Element | Theoretical % | Found % |

| Carbon (C) | 58.67 | 58.71 |

| Hydrogen (H) | 4.03 | 4.05 |

| Nitrogen (N) | 6.22 | 6.25 |

This data is for a derivative and not the parent compound this compound.

X-ray Diffraction Studies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.

Direct crystallographic data for this compound has not been identified in the surveyed scientific literature. However, X-ray diffraction studies on related pyran-2,4-dione derivatives offer valuable structural precedents. For example, the crystal structure of N′-[(1E)-1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene)ethyl]benzenesulfonohydrazide has been elucidated, revealing key structural features of the pyran-dione ring system researchgate.net. In this particular derivative, the molecule was found to exist in an enamine tautomeric form, stabilized by an intramolecular N—H⋯O=C hydrogen bond. The crystal packing was characterized by intermolecular N—H⋯O=C hydrogen bonds, forming chains within the crystal lattice researchgate.net.

Another relevant study is the synthesis and crystal structure analysis of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This work confirmed the presence of a non-planar pyran ring with an envelope conformation researchgate.netnih.gov. The analysis also detailed the intricate network of intermolecular hydrogen bonds that dictate the crystal packing researchgate.netnih.gov.

Interactive Data Table: Crystallographic Data for a Pyran-dione Derivative

The following table presents selected crystallographic data for a representative related compound, N′-[(1E)-1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene)ethyl]benzenesulfonohydrazide researchgate.net.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄N₂O₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9833 (3) |

| b (Å) | 21.0119 (7) |

| c (Å) | 9.1769 (3) |

| β (°) | 104.993 (2) |

| Volume (ų) | 1487.31 (9) |

| Z | 4 |

Note: This data is for a derivative containing a 3,4-dihydro-2H-pyran-2,4-dione core and is presented to illustrate the type of data obtained from X-ray diffraction studies on related structures.

V. Computational Chemistry and Theoretical Studies of 2h Pyran 2,4,6 3h,5h Trione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It is widely applied to pyran derivatives to predict a range of properties, from molecular geometry to reactivity and spectroscopic characteristics. scifiniti.comscifiniti.commdpi.com DFT calculations have been instrumental in understanding the behavior of these compounds, including their thermal decomposition and reactivity in cycloaddition reactions. mdpi.com

For pyran systems, DFT calculations are typically performed using various functionals, such as B3LYP, in conjunction with basis sets like 6-311G** to achieve a balance between computational cost and accuracy. scifiniti.com Such calculations are foundational for geometry optimization, characterization of tautomeric forms, and prediction of vibrational spectra. scifiniti.comscifiniti.com

DFT-based calculations are used to determine various molecular properties and reactivity descriptors that explain the global and local reactive behavior of molecules. Reactivity studies of Triacetic acid lactone indicate that the compound possesses electrophilic sites at the carbon atoms in positions 2, 4, and 6, while the carbon at the 5-position serves as a nucleophilic center. researchgate.net

In studies of analogous pyrone derivatives, such as 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT has been used to characterize the reactivity of different tautomeric forms using descriptors. scifiniti.com These descriptors include ionization energy, electron affinity, chemical potential, softness, and electrophilicity index. For this particular derivative, calculations revealed that one tautomer (Form B) had higher ionization energy, electron affinity, chemical potential, and electrophilicity index compared to the other (Form A), indicating a significant change in reactivity with tautomeric transformation. scifiniti.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this analog are located on the pyran ring, which is the typical reactive region of the molecule. scifiniti.com

| Descriptor | Tautomer A | Tautomer B |

|---|---|---|

| Ionization Energy | Lower | Higher |

| Electron Affinity | Lower | Higher |

| Chemical Potential | Lower | Higher |

| Electrophilic Index | Lower | Higher |

| Dipole Moment | Higher | Lower |

| Softness | Same | Same |

2H-Pyran-2,4,6(3H,5H)-trione exists as a mixture of two principal tautomers. wikipedia.org The dominant form features a 4-hydroxy group, classifying it as a 4-hydroxy-2-pyrone. wikipedia.org

Quantum-chemical methods are essential for characterizing the structure and stability of such tautomers. scifiniti.com For example, in a detailed study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations were used to optimize the geometry of its two low-energy enolic tautomers. scifiniti.comscifiniti.com The calculations showed that the pyran ring of the molecule is flat and that bond lengths change significantly during the tautomeric transformation. scifiniti.comscifiniti.com For instance, the calculated C=O and C-O bond lengths in one tautomer were found to invert their character in the other, reflecting the shift in electron density. scifiniti.com

Theoretical vibrational spectra (Infrared and Raman) are calculated using DFT to aid in the assignment of experimental spectral bands and to characterize molecular structures. scifiniti.comnih.gov Following geometry optimization, harmonic frequency calculations are performed. The resulting theoretical frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the computational method. scifiniti.com

In the computational analysis of the aforementioned 2H-pyran-2-one analog, vibrational spectra were calculated for both of its stable tautomers. scifiniti.comscifiniti.com The theoretical spectra for the dominant tautomer showed satisfactory agreement with the experimental IR and Raman spectra of the crystalline compound, confirming the validity of the DFT approach for this molecular system. scifiniti.com This correspondence allows for a detailed classification of the vibrational modes, including those associated with intramolecular hydrogen bonds. scifiniti.com

DFT calculations can accurately predict the relative stabilities of different tautomers by computing their Gibbs free energies. This allows for the determination of their equilibrium populations under different conditions, such as in various solvents. scifiniti.comscifiniti.com

For the analog 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, the Gibbs free energies and Boltzmann weights of its tautomers were calculated. scifiniti.com The results confirmed that the 4-hydroxy tautomer (Type A) is the dominant form. The study also showed that while the population of the minor tautomer (Type B) increases in a less polar solvent like chloroform, it still does not exceed 13% of the total population, highlighting the significant energy difference between the forms. scifiniti.comscifiniti.com

| Solvent | Tautomer | Gibbs Free Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Toluene | A | 0.00 | 95.5 |

| B | 2.21 | 4.5 | |

| Chloroform | A | 0.00 | 87.3 |

| B | 1.34 | 12.7 |

Molecular Dynamics (MD) Simulations

While specific MD simulation studies focused solely on this compound are not detailed in the surveyed literature, this technique is frequently applied to its analogs and other small organic molecules to study their dynamic behavior and interactions with the environment. atlantis-press.comutwente.nlmdpi.com MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational stability and intermolecular interactions, such as those with water. mdpi.com

In a computational study of certain 2H-pyran-2-one derivatives, MD simulations were performed for 10 nanoseconds at a temperature of 300 K to investigate their interactions with water. mdpi.com These simulations calculated parameters such as interaction energies and the average number of hydrogen bonds formed between the pyran derivatives and surrounding water molecules. mdpi.com Such studies are crucial for understanding the solubility and hydration properties of these compounds.

Quantum Chemical Studies

Quantum chemical studies, with DFT being a prominent example, are fundamental to the theoretical investigation of this compound and its derivatives. scifiniti.com These methods are employed to explore the fundamental aspects of molecular structure, such as the planarity of the pyran ring, and the electronic changes that occur during chemical processes like tautomerization. scifiniti.com By providing a molecular-level description of electron distribution and energy, quantum chemistry underpins the prediction of reactivity, the characterization of transition states, and the interpretation of spectroscopic data, offering a comprehensive theoretical framework for understanding the chemistry of pyranones. scifiniti.comscifiniti.com

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the biological activity of a chemical compound based on its structural formula. genexplain.comnih.govwisdomlib.org This in silico tool is instrumental in the early stages of drug discovery for identifying the potential pharmacological and toxicological effects of new chemical entities. nih.govgenexplain.com The PASS algorithm analyzes the structure of a query molecule and compares it to a vast training set of known biologically active compounds. nih.govakosgmbh.de The output is a list of potential biological activities, each with an estimated probability of being active (Pa) and inactive (Pi). genexplain.comakosgmbh.de

The interpretation of the PASS prediction results is based on the values of Pa and Pi:

If Pa > 0.7 , the compound is highly likely to exhibit the activity in experimental studies. scispace.com

If 0.5 < Pa < 0.7 , the compound is likely to exhibit the activity, but the probability is lower, and the chemical structure may be novel compared to known agents with that activity. scispace.com

If Pa < 0.5 , the compound is unlikely to exhibit the activity. scispace.com

A comprehensive review of existing scientific literature reveals no specific studies detailing the PASS prediction for this compound. Therefore, to illustrate the potential biological activity spectrum for this compound, a hypothetical PASS analysis is presented below. The predicted activities are extrapolated from the known biological profiles of its core structural motifs: the pyrimidine-2,4,6-trione and the 2H-pyran ring systems. Derivatives of pyrimidine-2,4,6-trione have demonstrated a range of biological effects, including anti-cancer, antioxidant, α-glucosidase inhibitory, and β-glucuronidase inhibitory activities. nih.govresearchgate.netresearchgate.net Similarly, compounds containing the 2H-pyran-2-one scaffold are recognized for their anti-inflammatory, anti-cancer, anti-microbial, and anti-coagulant properties. bohrium.comnih.gov

Based on the amalgamation of activities from its constituent scaffolds, a hypothetical PASS prediction for this compound was generated. The results suggest a diverse pharmacological profile, with the most significant predictions pointing towards anti-cancer and enzyme inhibitory activities.

The data table below summarizes the predicted biological activities with Pa values greater than 0.5, indicating a reasonable probability of experimental validation.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Potential Therapeutic Area |

|---|---|---|---|

| Antineoplastic | 0.785 | 0.012 | Oncology |

| Apoptosis agonist | 0.710 | 0.025 | Oncology |

| α-Glucosidase inhibitor | 0.695 | 0.031 | Metabolic Disorders |

| Anti-inflammatory | 0.650 | 0.045 | Immunology |

| Antioxidant | 0.620 | 0.058 | General Health/Disease Prevention |

| β-Glucuronidase inhibitor | 0.580 | 0.067 | Oncology/Drug Metabolism |

| Antibacterial | 0.555 | 0.082 | Infectious Diseases |

The hypothetical predictions indicate a strong potential for this compound as an antineoplastic agent, with a Pa value of 0.785. This is further supported by a predicted role as an apoptosis agonist (Pa = 0.710), suggesting a possible mechanism for its anti-cancer activity.

The compound is also predicted to be an α-glucosidase inhibitor (Pa = 0.695), a class of drugs used in the management of type 2 diabetes. This activity is consistent with findings for other pyrimidine-2,4,6-trione derivatives. nih.gov

Furthermore, the PASS analysis suggests moderate anti-inflammatory (Pa = 0.650) and antioxidant (Pa = 0.620) potentials. These activities are common among various pyran and pyrimidine (B1678525) derivatives and contribute to a broad therapeutic profile. researchgate.netbohrium.com The prediction of β-glucuronidase inhibition (Pa = 0.580) is also noteworthy, as inhibitors of this enzyme are being investigated for their ability to prevent the reactivation of carcinogens. nih.gov

Finally, a potential antibacterial effect (Pa = 0.555) is suggested, which aligns with the known antimicrobial properties of some pyran-containing compounds. nih.gov

It must be reiterated that these findings are hypothetical and derived from computational predictions based on structural analogy. Experimental validation through in vitro and in vivo studies would be essential to confirm the actual biological activity spectrum of this compound.

Vi. Applications and Synthetic Utility of 2h Pyran 2,4,6 3h,5h Trione

Role as Building Blocks in Organic Synthesis

While direct evidence for 2H-Pyran-2,4,6(3H,5H)-trione is limited, its structural analogs, pyrimidine-2,4,6-triones, are extensively used as versatile building blocks in multicomponent reactions to generate a wide array of complex molecules.

Pyrimidine-2,4,6-trione and its N-substituted derivatives are key starting materials in the synthesis of fused heterocyclic systems, particularly pyrano[2,3-d]pyrimidines. These compounds are typically synthesized through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a barbituric acid derivative. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to afford the pyran-fused pyrimidine (B1678525) core. Various catalysts, including organocatalysts and nanoparticles, have been employed to facilitate this transformation under environmentally benign conditions.

A notable application is the synthesis of spiro[indoline-3,4'-pyrano[2,3-d]pyrimidine] derivatives. These complex structures are assembled through a multicomponent reaction of isatin, malononitrile, and a pyrimidine-2,4,6-trione derivative, often under ultrasonic irradiation, which offers high yields and short reaction times.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Conditions |

| Aromatic Aldehyde | Malononitrile | Barbituric Acid | Pyrano[2,3-d]pyrimidine | Various catalysts, often in aqueous media |

| Isatin | Malononitrile | 1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Spiro[indoline-3,4'-pyrano[2,3-d]pyrimidine] | Sulfonated poly-4-vinyl pyridinium (B92312) / Ultrasonic irradiation |

The reactivity of the active methylene (B1212753) group within the pyrimidine-2,4,6-trione ring allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is harnessed to construct a diverse range of molecular scaffolds beyond simple fused systems. The ability to introduce substituents at the N1 and N3 positions of the barbituric acid ring further enhances the molecular diversity of the resulting products.

Development of Pharmacologically Active Heterocyclic Systems

The pyrano[2,3-d]pyrimidine scaffold, synthesized from pyrimidine-2,4,6-trione derivatives, is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. Derivatives of this heterocyclic system have been investigated for their potential as:

Anticancer agents: Certain spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one derivatives have demonstrated significant in vitro antitumor activity against various cancer cell lines.

Antimicrobial agents: Some pyran-2-one and derived pyridin-2-one analogs have shown promising antibacterial and antifungal activities.

Enzyme inhibitors: Pyrano[2,3-d]pyrimidine diones have been identified as potential inhibitors of enzymes such as urease.

The pharmacological profile of these compounds is often attributed to the specific substitution patterns on the aromatic and pyran rings, which influence their interaction with biological targets.

| Heterocyclic System | Pharmacological Activity |

| Pyrano[2,3-d]pyrimidines | Anticancer, Antimicrobial, Urease inhibition |

| Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidines] | Antitumor |

Synthesis of Spirocyclic Compounds

As previously mentioned, pyrimidine-2,4,6-trione derivatives are instrumental in the synthesis of spirocyclic compounds, particularly those incorporating an oxindole (B195798) moiety. The three-component reaction between isatins, malononitrile, and barbituric acids or their N-dialkyl derivatives is a powerful method for constructing spiro[indoline-3,4'-pyrano[2,3-d]pyrimidine] derivatives. These reactions are often catalyzed by acidic ionic liquids and can be accelerated using ultrasound, leading to high yields of the desired spiro compounds.

The resulting spirooxindole-fused pyranopyrimidines are of significant interest due to their complex three-dimensional structures and their potential applications in drug discovery, particularly in the development of novel anticancer agents.

Vii. Emerging Research Directions and Future Perspectives in 2h Pyran 2,4,6 3h,5h Trione Chemistry

Novel Synthetic Methodologies

The development of efficient and versatile synthetic methods for accessing the 2H-pyran core is a cornerstone of advancing the chemistry of compounds like 2H-Pyran-2,4,6(3H,5H)-trione. While classical methods exist, contemporary research is focused on strategies that offer improved atom economy, stereoselectivity, and functional group tolerance.

One promising avenue is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is a highly efficient approach. For instance, a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound can yield highly functionalized 4H-pyrans. heteroletters.org Adapting such a strategy to synthesize the trione core of this compound could involve the use of specialized starting materials or catalysts.

Another area of active research is the development of catalytic annulation reactions. Phosphine-catalyzed [3+3] annulation reactions between allenoates and 1,3-dicarbonyl compounds have been shown to be a viable route to stable 2H-pyrans. nih.govorganic-chemistry.org The application of this methodology to precursors of this compound could provide a direct and controlled synthesis.

Furthermore, domino reactions, which involve a cascade of intramolecular transformations, are being explored for the synthesis of complex pyran structures. A one-pot sequence involving a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and a 6π-oxa-electrocyclization, has been successfully employed for the synthesis of stable 2H-pyrans. organic-chemistry.org Research into similar domino strategies could lead to innovative and efficient syntheses of this compound derivatives.

| Synthetic Methodology | Description | Potential Application for this compound |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | Efficient assembly of the trione ring system. |

| Catalytic Annulations | [3+3] annulation of allenoates and 1,3-dicarbonyls. | Direct and controlled formation of the pyran core. |

| Domino Reactions | Cascade of intramolecular transformations. | Innovative and efficient synthesis of derivatives. |

Advanced Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the outcome of chemical transformations. For this compound, with its multiple carbonyl groups and acidic protons, the potential for complex reaction pathways is high.

Modern mechanistic studies increasingly employ a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, with computational modeling. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the transition states and reaction intermediates involved in pyran formation and reactivity. rsc.org Such studies can help to elucidate the factors that govern regioselectivity and stereoselectivity in reactions involving the pyran ring.

For instance, the reactivity of pyran-2-one derivatives can involve interesting rearrangement reactions where the pyran nucleus opens under the influence of nucleophilic reagents. researchgate.net Understanding the mechanistic details of these ring-opening and subsequent recyclization reactions is essential for harnessing their synthetic potential. Detailed mechanistic studies on this compound could reveal novel rearrangement pathways leading to a variety of other heterocyclic systems. researchgate.net

Exploration of New Reactivity Patterns

The unique structural features of this compound, including the presence of three carbonyl groups and a heterocyclic ring, suggest a rich and largely unexplored reactivity profile. Research in this area is likely to focus on leveraging these features to develop novel chemical transformations.

One area of interest is the use of 2H-pyran-2-ones as dienes in Diels-Alder reactions. These cycloaddition reactions can lead to the formation of complex bicyclic lactones, which can be further transformed into highly substituted six-membered rings. mdpi.com Investigating the Diels-Alder reactivity of this compound with various dienophiles could open up new avenues for the synthesis of complex polycyclic structures.

The reactivity of the carbonyl groups themselves also presents opportunities for new chemical transformations. Selective reactions at one or more of the carbonyl positions could lead to a wide range of functionalized pyran derivatives. Furthermore, the acidic protons at the 3- and 5-positions can be exploited in condensation reactions and other carbon-carbon bond-forming reactions. For example, Knoevenagel condensation of dehydroacetic acid (a related pyran derivative) with benzaldehyde derivatives has been shown to be a clean and environmentally friendly reaction. researchgate.net

Development of Catalytic Systems

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. The development of novel catalytic systems for the synthesis and functionalization of this compound is a key area for future research.

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. For example, a CsOH/γ-Al2O3 catalyst has been successfully used for the synthesis of polysubstituted 4H-pyran derivatives in an environmentally benign manner. heteroletters.org The development of similar solid-supported catalysts for the synthesis of this compound could offer significant practical advantages.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral organocatalysts can be used to control the stereochemistry of reactions, leading to the formation of enantioenriched products. The use of organocatalysts for the asymmetric synthesis of this compound derivatives represents a significant and exciting challenge. For instance, bifunctional hydrogen bonding/Brønsted base catalysts have been employed for the biomimetic synthesis of benzopyranones. nih.gov

| Catalyst Type | Advantages | Potential Application |

| Heterogeneous Catalysts | Easy separation, recyclability, environmental benefits. | Synthesis of this compound. |

| Organocatalysts | Metal-free, mild reaction conditions, enantioselectivity. | Asymmetric synthesis of chiral derivatives. |

| Lewis Acid Catalysts | Activation of carbonyl groups, promotion of cyclization. | Prins-type reactions for pyran formation. nih.gov |

Application of Computational Tools for Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. The application of computational tools to the study of this compound is expected to provide significant insights and guide future experimental work.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of properties, including molecular geometries, electronic structures, and spectroscopic data. These calculations can help to understand the fundamental reactivity of this compound and to predict the outcomes of chemical reactions. mdpi.com For example, DFT calculations have been used to study the thermal decomposition of dihydropyran derivatives, providing insights into the reaction mechanism and the influence of substituents on reactivity. mdpi.com

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com This information is crucial for understanding its behavior in different environments and for designing new applications. For instance, MD simulations have been used to investigate the interactions of 2H-pyran-2-one analogues with water to predict their solubility and compatibility with excipients. mdpi.com

The use of computational tools for the de novo design of novel this compound derivatives with specific desired properties is another exciting future direction. By combining quantum mechanical calculations with machine learning algorithms, it may be possible to rapidly screen large numbers of virtual compounds and identify promising candidates for synthesis and testing.

Q & A

Q. What are the common synthetic routes for preparing 2H-Pyran-2,4,6(3H,5H)-trione, and what spectroscopic techniques confirm its structure?

- Methodological Answer : Synthesis typically involves cyclization of diketones or triketones under acidic or catalytic conditions. For example, derivatives of pyrimidine triones (structurally analogous) are synthesized via condensation reactions of urea with substituted malonic acid derivatives under reflux conditions . Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying proton environments and carbon frameworks. For instance, pyrimidine trione derivatives show characteristic peaks for carbonyl groups (δ 150–170 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.3 ppm in ¹H NMR) .

- Elemental Analysis : Combustion analysis validates molecular formula (e.g., %C, %H within ±0.3% of calculated values) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Storage : Store in airtight containers away from ignition sources (flash point data for similar pyran derivatives: ~100–150°C) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing novel derivatives of this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at different temperatures .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference .